

Application Notes: 4-Bromo-2,6-diisopropylaniline in Olefin Polymerization Catalysis

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Compound of Interest

Compound Name: *4-Bromo-2,6-diisopropylaniline*

Cat. No.: *B155183*

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Introduction

4-Bromo-2,6-diisopropylaniline is a crucial chemical intermediate employed in the synthesis of advanced olefin polymerization catalysts. Its sterically hindered structure, featuring bulky 2,6-diisopropylphenyl groups, and the electronic influence of the para-bromo substituent, make it an ideal precursor for ligands in late-transition-metal catalysts. These catalysts, particularly those based on Ni(II) and Pd(II) α -diimine complexes, are renowned for their ability to polymerize ethylene and α -olefins into polymers with specific microstructures, including highly branched polyethylenes.^{[1][2][3][4]} The ligand architecture directly dictates the catalyst's activity, thermal stability, and the resulting polymer's properties, such as molecular weight, branching density, and crystallinity.^{[2][5]} This document provides detailed protocols for the synthesis of a representative α -diimine ligand and a nickel(II) pre-catalyst derived from **4-Bromo-2,6-diisopropylaniline**, along with a general procedure for ethylene polymerization.

Data Presentation

The performance of α -diimine nickel catalysts is highly dependent on the specific ligand structure and polymerization conditions. While comprehensive data for catalysts derived specifically from **4-Bromo-2,6-diisopropylaniline** is dispersed in the literature, the following

tables present representative data for closely related α -diimine nickel(II) systems based on substituted 2,6-diisopropylaniline to illustrate typical performance metrics.

Table 1: Physical and Chemical Properties of **4-Bromo-2,6-diisopropylaniline**

Property	Value
Molecular Formula	C ₁₂ H ₁₈ BrN
Molecular Weight	256.18 g/mol
CAS Number	80058-84-0
Appearance	Not specified (typically a solid)
InChIKey	QAQRHTYPYQPBSX-UHFFFAOYSA-N

(Data sourced from PubChem CID 11780114)

Table 2: Representative Performance of α -Diimine Nickel Catalysts in Ethylene Polymerization

Catalyst/ Ligand System	Co- catalyst	Temp. (°C)	Activity		PDI (Mw/Mn)	Branchin g (per 1000 C)
			(kg PE·mol Ni ⁻¹ ·h ⁻¹)	Mn (kg/mol)		
1 / MMAO	MMAO	20	2010	412	1.8	102
1 / MMAO	MMAO	80	1140	121	2.5	166
2 / iBu ₂ AlCl	iBu ₂ AlCl	-	1377	217	-	43
3 / MAO	MAO	100	up to 6000	up to 1600	narrow	-

- Catalyst 1: Based on an unsymmetrical α -diimine ligand with a 2,6-diisopropylphenyl group. [6]
- Catalyst 2: A heterogeneous multinuclear Ni(II) α -diimine catalyst based on a 2,6-diisopropylaniline derivative.[7]

- Catalyst 3: A dibenzhydryl-based α -diimine Ni(II) catalyst, demonstrating high thermal stability.[5]

Experimental Protocols

Protocol 1: Synthesis of α -Diimine Ligand from 4-Bromo-2,6-diisopropylaniline

This protocol describes the synthesis of (Z)-4-Bromo-N-{(Z)-3-[(4-bromo-2,6-diisopropylphenyl)imino]butan-2-ylidene}-2,6-diisopropylaniline, a common α -diimine ligand.

Materials:

- **4-Bromo-2,6-diisopropylaniline**
- 2,3-Butanedione
- Methanol
- Formic acid (catalytic amount)
- Dichloromethane
- Cyclohexane
- Ethanol (for washing)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and hotplate
- Filtration apparatus

Procedure:

- In a round-bottom flask, dissolve **4-Bromo-2,6-diisopropylaniline** (2.0 equivalents) in methanol.
- Add 2,3-butanedione (1.0 equivalent) to the solution.

- Add a few drops of formic acid as a catalyst.
- Heat the mixture to reflux and stir for 4-6 hours. A precipitate will form as the reaction proceeds.
- After the reaction is complete, cool the mixture to room temperature.
- Collect the solid precipitate by filtration.
- Recrystallize the crude product from a dichloromethane/cyclohexane solvent mixture (e.g., 8:1 v/v).
- Wash the purified crystals with cold ethanol.
- Dry the final product under vacuum to yield the α -diimine ligand. A typical reported yield for this synthesis is around 75%.

Protocol 2: Synthesis of Dibromo(α -diimine)nickel(II) Pre-catalyst

This protocol provides a general method for the complexation of the α -diimine ligand with a nickel(II) source.

Materials:

- α -Diimine ligand (from Protocol 1)
- $(DME)NiBr_2$ (1,2-dimethoxyethane)nickel(II) bromide
- Dichloromethane (anhydrous)
- Diethyl ether or pentane (anhydrous)
- Schlenk flask and line
- Magnetic stirrer
- Cannula or syringe for transfers

Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), add the α -diimine ligand (1.0 equivalent) to a Schlenk flask.
- Dissolve the ligand in anhydrous dichloromethane.
- In a separate Schlenk flask, dissolve (DME)NiBr₂ (1.0 equivalent) in anhydrous dichloromethane.
- Slowly transfer the (DME)NiBr₂ solution to the stirred ligand solution via cannula at room temperature.
- Stir the reaction mixture for 12-24 hours. The color of the solution will typically change, indicating complex formation.
- Reduce the volume of the solvent under vacuum.
- Precipitate the nickel complex by adding anhydrous diethyl ether or pentane.
- Collect the solid product by filtration, wash with a small amount of diethyl ether or pentane, and dry under vacuum.

Protocol 3: General Procedure for Ethylene Polymerization

This protocol outlines a typical slurry-phase ethylene polymerization using the synthesized nickel pre-catalyst.

Materials:

- Dibromo(α -diimine)nickel(II) pre-catalyst (from Protocol 2)
- Methylaluminoxane (MAO) or Modified Methylaluminoxane (MMAO) solution in toluene
- Toluene (anhydrous, polymerization grade)
- Ethylene gas (polymerization grade)

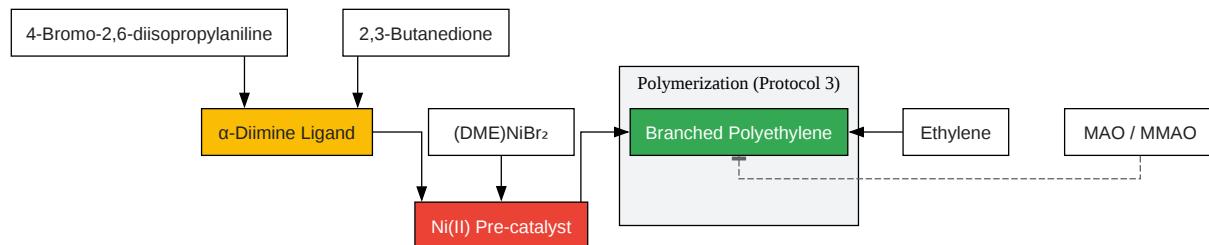
- Pressurized polymerization reactor (e.g., Parr reactor) equipped with mechanical stirrer, temperature control, and gas inlet.
- Acidified methanol (5% HCl) for quenching
- Methanol for washing
- Acetone for washing

Procedure:

- Thoroughly dry and purge the polymerization reactor with nitrogen.
- Under a nitrogen atmosphere, charge the reactor with anhydrous toluene (e.g., 100 mL).
- Introduce the desired amount of co-catalyst (e.g., MAO, with Al/Ni ratio typically ranging from 500 to 1500) into the reactor and stir.
- In a separate glovebox, dissolve a precise amount of the nickel pre-catalyst (e.g., 10 μmol) in a small volume of toluene and draw it into a syringe.
- Inject the catalyst solution into the reactor.
- Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm).
- Maintain constant temperature (e.g., 20-80 °C) and ethylene pressure while stirring vigorously for the desired reaction time (e.g., 30 minutes).
- After the polymerization period, vent the excess ethylene and cool the reactor.
- Quench the reaction by slowly adding acidified methanol.
- Collect the precipitated polymer by filtration.
- Wash the polymer thoroughly with methanol and then acetone.
- Dry the polyethylene in a vacuum oven at 60 °C to a constant weight.

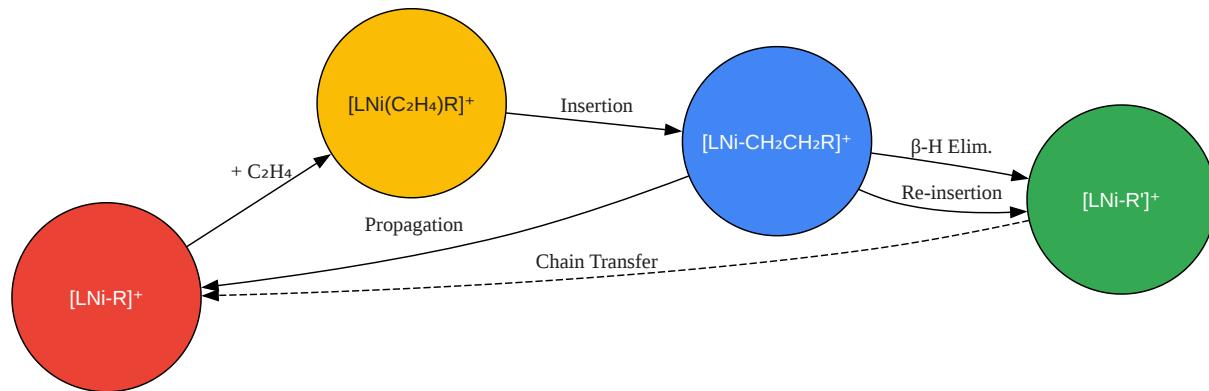
Visualizations

Workflow and Synthesis Diagrams



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Caption: Overall workflow from starting materials to polyethylene.



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Caption: Simplified catalytic cycle for ethylene polymerization.

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